![molecular formula C21H21F2N3O4S B2560762 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 326031-14-5](/img/structure/B2560762.png)
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic Material Development
This compound has been studied for its optoelectronic properties, which are crucial for the development of new materials for electronic and photonic devices. Theoretical studies using methods like RHF and DFT have explored its structural, optoelectronic, and thermodynamic properties . These properties include dipole moment, polarizability, hyperpolarizability, and energy gap, which are indicative of its potential as a nonlinear optical material.
Dye-Sensitized Solar Cells (DSSC)
One of the most important applications of this compound is in the field of renewable energy, particularly as a dye in DSSCs . DSSCs are a cost-effective alternative to traditional silicon-based photovoltaic cells. The compound’s high molar extinction coefficient and simple synthesis process make it an attractive option for DSSC development.
Nonlinear Optical Materials
The first-order molecular hyperpolarizability of this compound suggests that it could be a good candidate for nonlinear optical materials . These materials are essential for various applications, including laser technology, optical data storage, and telecommunications.
Organic Dyes Development
As an organic dye, this compound can be synthesized with reduced environmental impact and is abundant in nature . Organic dyes based on this structure are increasingly developed due to their advantages over traditional dyes, such as higher efficiency and lower production costs.
Vibrational Spectroscopy Analysis
The compound’s vibrational frequencies, both infrared and Raman, have been calculated to understand its vibrational analysis . This information is valuable for characterizing and identifying materials, as well as for studying molecular interactions and dynamics.
Thermodynamic Property Modeling
The entropy and enthalpy of the compound have been calculated, providing insights into its thermodynamic behavior . This data is essential for predicting the stability and reactivity of the compound under various conditions.
Electronic Property Prediction
The compound’s electronic properties, such as HOMO and LUMO energy levels, have been modeled to predict its behavior in electronic applications . These properties are critical for designing molecules with desired electronic functions.
Environmental Impact Assessment
The synthesis process and application of this compound in various fields are assessed for their environmental impact. The goal is to ensure that its use in industries such as solar energy and material development is sustainable and eco-friendly .
Orientations Futures
- Wang, Y., Wang, L., & Waldeck, D. H. (2011)J. Phys. Chem. C, 18136–18141 .
- Grätzel, M. (2009)Acc. Chem. Res, 42, 1788–1798 .
- Long, J., Liu, X., Guo, H., Zhao, B., Tan, S. (2016)Dyes and Pigments, 124, 222–231 .
- Zhou, H., Wu, L., Gao, Y., Ma, T. (2011)J. Photochem. Photobiol. A: Chem., 219, 188–194 .
- Hara, K., Wang, Z. S., Sato, T., Furube, A., Katoh, R., Sugihara, H. (2005)J. Phys. Chem. B, 109, 15476–15482 .
- Andrade, B. W. D., Datta, S., Forrest, S. R., Djurovich, P., Polikarpov, E., Thompson, M. E. (2005)Organic Electronics, 6, 11–20 .
Propriétés
IUPAC Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)19-7-5-6-17(13-19)25-20(27)16(14-24)12-15-8-10-18(11-9-15)30-21(22)23/h5-13,21H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILLDVRZFAHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


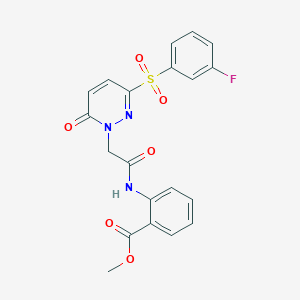
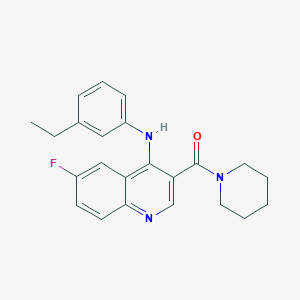
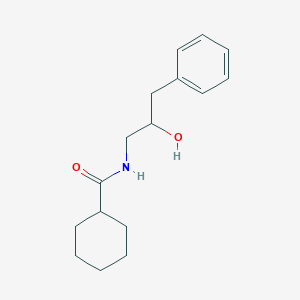
![1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2560688.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2560689.png)
![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)
![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2560692.png)
![N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2560694.png)
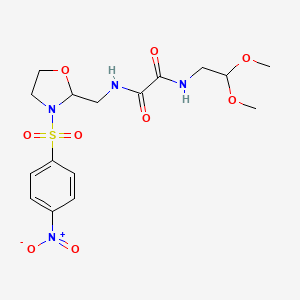


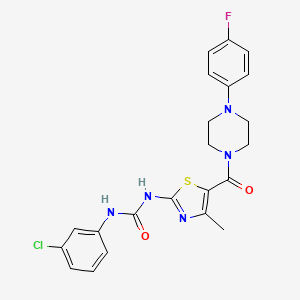
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)